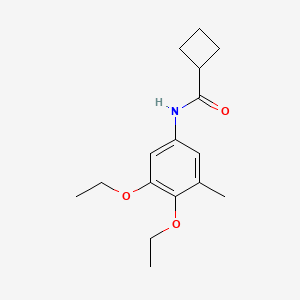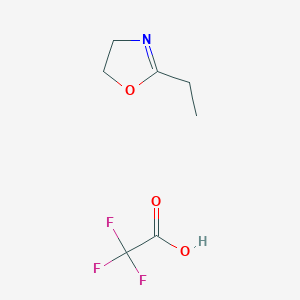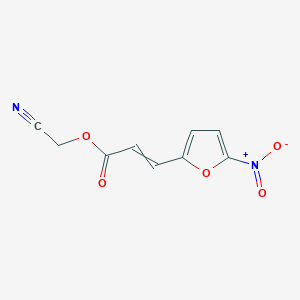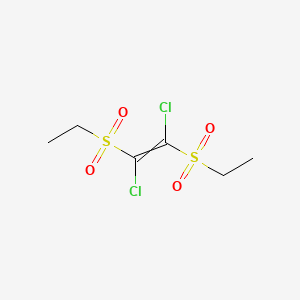
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is an organochlorine compound with the molecular formula C6H10Cl2O4S2. This compound is characterized by the presence of two chlorine atoms and two ethylsulfonyl groups attached to an ethene backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene typically involves the chlorination of ethene derivatives followed by sulfonation. One common method includes the reaction of ethene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1,2-dichloroethane. This intermediate is then reacted with ethylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. Safety measures are crucial due to the handling of chlorine gas and sulfonyl chlorides, which are hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethylsulfonyl ethane derivatives.
Substitution: Formation of substituted ethene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene has diverse applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. The ethylsulfonyl groups enhance the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins with nucleophilic active sites, leading to potential inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,2-bis(methylsulfonyl)ethene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,2-Dichloro-1,2-bis(phenylsulfonyl)ethene: Contains phenylsulfonyl groups, making it bulkier and more hydrophobic.
Uniqueness
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is unique due to the presence of ethylsulfonyl groups, which provide a balance between hydrophilicity and hydrophobicity. This makes it versatile in various chemical reactions and applications, distinguishing it from its simpler or bulkier analogs.
Propriétés
Numéro CAS |
90429-52-0 |
|---|---|
Formule moléculaire |
C6H10Cl2O4S2 |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
1,2-dichloro-1,2-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C6H10Cl2O4S2/c1-3-13(9,10)5(7)6(8)14(11,12)4-2/h3-4H2,1-2H3 |
Clé InChI |
RFRCPJCOFFSZPH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(=C(S(=O)(=O)CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


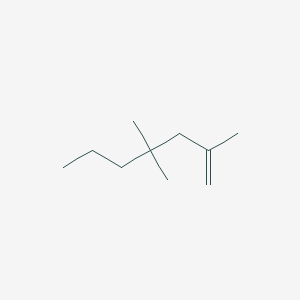
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
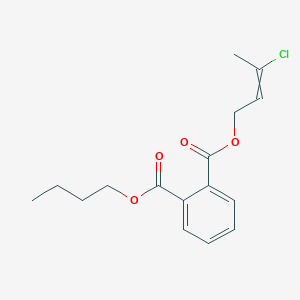
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
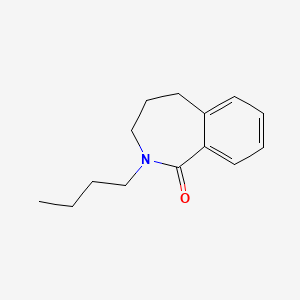

![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
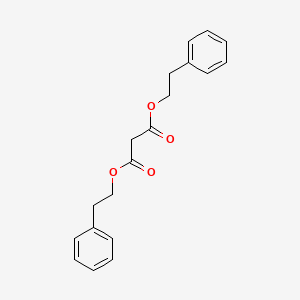
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
